BenchChemオンラインストアへようこそ!

Siponimod Fumarate

S1P Receptor Pharmacology Selectivity Profiling In Vitro Binding

Siponimod fumarate is the only S1P receptor modulator clinically approved for adult active secondary progressive multiple sclerosis (SPMS) and the preferred probe for CYP2C9 pharmacogenomic studies. It features a selective S1P1/5 receptor profile with >1000-fold selectivity over S1P2/3/4, a ~30-hour half-life enabling once-daily dosing, and a milder bradycardia safety signal (-5–6 bpm heart rate reduction vs. fingolimod). Its well-characterized metabolic pathway (79.3% CYP2C9) makes it uniquely suited for translational pharmacology.

Molecular Formula C62H74F6N4O10
Molecular Weight 1149.3 g/mol
CAS No. 1234627-85-0
Cat. No. B610850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSiponimod Fumarate
CAS1234627-85-0
SynonymsBAF-312;  BAF 312;  BAF312;  NVP-BAF-312;  NVP-BAF 312;  NVP-BAF312;  NVP-BAF312-AEA;  NVP-BAF312-NX;  WHO 9491;  WHO-9491;  WHO9491;  Siponimod fumarate;  Siponimod;  Mayzent.
Molecular FormulaC62H74F6N4O10
Molecular Weight1149.3 g/mol
Structural Identifiers
SMILESCCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CN4CC(C4)C(=O)O.CCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CN4CC(C4)C(=O)O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/2C29H35F3N2O3.C4H4O4/c2*1-3-21-14-23(10-11-24(21)15-34-16-25(17-34)28(35)36)19(2)33-37-18-20-9-12-26(22-7-5-4-6-8-22)27(13-20)29(30,31)32;5-3(6)1-2-4(7)8/h2*9-14,22,25H,3-8,15-18H2,1-2H3,(H,35,36);1-2H,(H,5,6)(H,7,8)/b2*33-19+;2-1+
InChIKeyJNLIKIBISICTMS-PEJBKAKVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Siponimod Fumarate (CAS 1234627-85-0): A Next-Generation S1P Receptor Modulator for SPMS Research and Procurement


Siponimod Fumarate (also known as BAF312 hemifumarate) is an orally bioavailable, next-generation sphingosine-1-phosphate (S1P) receptor modulator . It is the fumarate salt form of siponimod, designed to selectively target S1P receptor subtypes 1 (S1P1) and 5 (S1P5) while avoiding activity at S1P2, S1P3, and S1P4 . This compound is distinguished by its unique pharmacogenomic dosing requirement based on CYP2C9 genotype and is clinically approved (as Mayzent®) for the treatment of adults with active secondary progressive multiple sclerosis (SPMS) [1].

Why Siponimod Fumarate Cannot Be Substituted by Fingolimod, Ozanimod, or Ponesimod in SPMS-Focused Research


While all S1P receptor modulators share a common mechanism of lymphocyte sequestration, their clinical and pharmacological profiles diverge significantly due to differential receptor subtype selectivity, pharmacokinetic half-lives, metabolic pathways, and safety signals [1]. Fingolimod is a non-selective prodrug requiring phosphorylation with a half-life of 6–9 days, whereas siponimod is a direct-acting agent with a ~30-hour half-life and CYP2C9 genotype-guided dosing [2]. Ozanimod and ponesimod, though more selective, lack the specific S1P5 engagement and unique safety profile that distinguish siponimod for SPMS research applications [3]. Generic substitution across this class is therefore scientifically invalid due to non-interchangeable receptor occupancy kinetics, cardiac safety profiles, and metabolic drug-drug interaction liabilities [4].

Quantitative Differentiation of Siponimod Fumarate: Head-to-Head and Cross-Study Evidence for Scientific Selection


Receptor Selectivity Profile: Siponimod vs. Fingolimod, Ozanimod, Ponesimod

Siponimod fumarate demonstrates high selectivity for S1P1 and S1P5 receptors with EC50 values of 0.39 nM and 0.98 nM, respectively, while exhibiting minimal activity at S1P2 (EC50 >10,000 nM), S1P3 (EC50 >1,000 nM), and S1P4 (EC50 = 750 nM) . This >1000-fold selectivity over S1P2, S1P3, and S1P4 is a critical differentiator from fingolimod, which non-selectively targets S1P1, S1P3, S1P4, and S1P5 [1]. In functional cAMP assays, siponimod exhibited an EC50 of 1.6 nM (95% CI: 1–2.4 nM), comparable to fingolimod's 1.6 nM (95% CI: 1.2–2.3 nM), but with the added benefit of S1P3 avoidance, which is implicated in cardiac arrhythmias [2]. Ponesimod, by contrast, is selective for S1P1 only (EC50 = 5.7 nM) and lacks S1P5 engagement, which may limit its potential for central nervous system remyelination effects .

S1P Receptor Pharmacology Selectivity Profiling In Vitro Binding

Cardiovascular Safety Differentiation: Siponimod Exhibits Lower Bradycardia Risk vs. Fingolimod

In a pooled meta-analysis of 17 randomized controlled trials involving 13,295 patients, siponimod was associated with a significant increased risk of bradyarrhythmia (RR: 2.75; 95% CI: 1.75–4.31; I² = 0.0%) compared to control, whereas ozanimod was associated with hypertension only (RR: 1.76; 95% CI: 1.10–2.82) [1]. Direct comparator data show that fingolimod reduces heart rate by 8–10 bpm from baseline, while siponimod reduces heart rate by only 5–6 bpm [2]. Additionally, siponimod demonstrated a 4.4% incidence of bradycardia versus 2.9% for placebo, whereas fingolimod showed 0.6% versus 0.1% for placebo in separate trials [3]. Crucially, siponimod's half-life of ~30 hours allows for lymphocyte recovery within 3–4 weeks post-discontinuation, compared to fingolimod's 6–9 day half-life requiring 1–2 months for full immune reconstitution [4]. These quantitative safety distinctions are directly attributable to siponimod's S1P3-sparing selectivity profile [5].

Cardiovascular Safety Adverse Event Profile Bradyarrhythmia Risk

Clinical Efficacy in SPMS: Phase III EXPAND Trial Disability Progression Reduction

In the pivotal Phase III EXPAND trial (N=1,651), siponimod reduced the risk of 3-month confirmed disability progression (3mCDP) by 31% (p < 0.01) and 6-month confirmed disability progression (6mCDP) by 37% (p < 0.01) versus placebo in patients with active SPMS [1]. Long-term extension data up to >5 years showed continuous siponimod reduced the risk of 6-month CDP by 22% (HR: 0.78; 95% CI: 0.66–0.92; p = 0.0026) versus the placebo-siponimod group [2]. In an indirect comparison analysis, siponimod was favored relative to fingolimod for time to 6- and 3-month confirmed disability progression, though differences did not reach statistical significance [3]. Additionally, siponimod reduced new/enlarging T2 lesions by 80% and T1 gadolinium-enhancing lesions by 85% versus placebo (p < 0.0001) [4]. Notably, no other S1P modulator has demonstrated significant disability progression reduction specifically in an active SPMS population, which is the primary differentiator for this compound's clinical positioning [5].

Clinical Efficacy Disability Progression Phase III Trial

Pharmacokinetic Differentiation: No Active Metabolites and CYP2C9 Genotype-Guided Dosing

Siponimod fumarate is distinguished by its lack of active metabolites and absence of prodrug requirement, contrasting with fingolimod (prodrug requiring phosphorylation) and ozanimod (active metabolites) [1]. Its half-life of approximately 30 hours and time to steady state of 6 days enable more predictable dosing and faster reversibility than fingolimod (half-life 6–9 days; steady state 8 weeks) [2]. Siponimod is extensively metabolized primarily via CYP2C9 (79.3%), with CYP3A4 contributing 18.5% [3]. This metabolic pathway drives a unique pharmacogenomic dosing requirement: patients with CYP2C9*1/*3 or *2/*3 genotypes (intermediate metabolizers) require a 50% dose reduction to 1 mg daily, while CYP2C9*3/*3 (poor metabolizers) have a contraindication for use [4]. In drug-drug interaction studies, co-administration with the strong CYP3A4/moderate CYP2C9 inducer rifampin decreased siponimod Cmax,ss by 45% (from 28.6 to 15.7 ng/mL) and AUCtau,ss by 57% (from 546 to 235 h×ng/mL), underscoring the clinical significance of its metabolic pathway [5].

Pharmacokinetics Drug Metabolism Pharmacogenomics

Solid-State Form and Salt Selection: Siponimod Fumarate Polymorphs for Formulation Optimization

Siponimod fumarate (hemifumarate salt) exists in multiple crystalline polymorphic forms (Forms A through E) as disclosed in WO2010/080409, with additional crystalline forms of siponimod fumaric acid and polymorphs described in WO2019144094A1 [1]. The hemifumarate salt was specifically selected over the free base and other salts (HCl, oxalate, malate, tartrate) for commercial development due to superior solid-state properties including improved stability, dissolution profile, and bioavailability characteristics [2]. Patent literature explicitly states that different salts and solid-state forms of siponimod may provide a basis for improving formulation by facilitating better processing or handling characteristics, improving dissolution, or improving stability and shelf-life [3]. While quantitative comparative data on solubility and stability between salt forms are not publicly disclosed, the selection of the hemifumarate salt over five other salt forms represents a deliberate formulation optimization decision with significant implications for reproducible research material procurement [4].

Solid-State Chemistry Polymorphism Formulation Development

Optimal Research and Procurement Applications for Siponimod Fumarate Based on Quantitative Differentiation


Secondary Progressive Multiple Sclerosis (SPMS) Disease Modeling and Therapeutic Intervention Studies

Siponimod fumarate is the only S1P receptor modulator with Phase III evidence for reducing disability progression specifically in SPMS populations [1]. Research programs focused on SPMS pathophysiology, neuroprotection, or remyelination should prioritize this compound over fingolimod, ozanimod, or ponesimod, which lack this indication. The 31–37% reduction in 3-month and 6-month confirmed disability progression demonstrated in the EXPAND trial provides a quantitative benchmark for comparative efficacy studies [2]. The compound's S1P5 activity may contribute to potential CNS remyelination effects not available with ponesimod, making it uniquely suitable for neurodegeneration-focused MS research [3].

Cardiovascular Safety Pharmacology and S1P Receptor Subtype Selectivity Studies

Investigators studying the relationship between S1P receptor subtype selectivity and cardiac adverse events should select siponimod fumarate for its S1P3-sparing profile, which translates to a heart rate reduction of 5–6 bpm versus fingolimod's 8–10 bpm [4]. The compound's selective S1P1/5 targeting with >1000-fold selectivity over S1P2, S1P3, and S1P4 provides a well-characterized tool for dissecting receptor-specific cardiovascular effects . Meta-analysis data showing siponimod-associated bradyarrhythmia risk (RR: 2.75) versus ozanimod's hypertension-only risk profile enables head-to-head safety pharmacology comparisons [5].

Pharmacogenomics and CYP2C9-Mediated Drug Metabolism Research

Siponimod fumarate serves as an exemplary probe substrate for CYP2C9 pharmacogenomic studies due to its established genotype-guided dosing recommendations [6]. Research programs investigating CYP2C9 polymorphism effects on drug exposure and clinical outcomes can leverage siponimod's well-characterized metabolic pathway (79.3% CYP2C9, 18.5% CYP3A4) and the documented 57% AUC reduction with strong CYP3A4 induction [7]. This compound is uniquely valuable for translational pharmacology studies examining the clinical implementation of pharmacogenomic testing, as CYP2C9*3/*3 carriers are contraindicated and intermediate metabolizers require 50% dose reduction [8].

Analytical Method Development and Impurity Profiling for Regulatory Compliance

Procurement of high-purity siponimod fumarate reference standards is essential for laboratories developing validated HPLC methods for impurity profiling in accordance with ICH Q14 guidelines [9]. Recent publications have established AQbD frameworks for simultaneous determination of siponimod fumarate and its related impurities in both bulk drug substance and tablet dosage forms, making this compound a relevant model for analytical quality control method development [10]. The compound's availability as a characterized reference standard with defined polymorphic forms supports ANDA applications and commercial production quality control [11].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Siponimod Fumarate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.